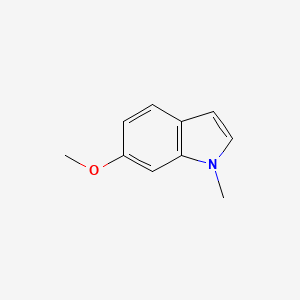

6-methoxy-1-methyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Life Sciences

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. sci-hub.sebohrium.com This heterocyclic system is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological receptors with high affinity, making it a frequent component in the design of new therapeutic agents. sci-hub.se Its prevalence is notable in numerous natural products and synthetic molecules that exhibit significant biological activity. bohrium.comresearchgate.net

The versatility of the indole scaffold is demonstrated by its presence in essential biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), which plays a critical role in regulating mood, sleep, and appetite. mdpi.com Many indole-containing natural products have been developed into important medicines. For instance, the indole alkaloids vinblastine (B1199706) and vincristine (B1662923) are crucial anticancer agents that work by inhibiting tubulin polymerization, a key process in cell division. mdpi.com Similarly, reserpine, an indole alkaloid from the Rauwolfia plant, has been used as an antihypertensive and antipsychotic agent. mdpi.com

In modern drug discovery, indole derivatives are continuously explored for a wide array of pharmacological effects. mdpi.comnih.gov Researchers have successfully developed indole-based compounds with anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective properties. mdpi.comnih.govrsc.org The ability of the indole ring to be readily substituted allows for the fine-tuning of its chemical and biological properties, enabling medicinal chemists to design targeted therapies for a multitude of diseases. sci-hub.se This structural adaptability has made the indole framework a central focus in the development of novel drugs to address significant healthcare challenges, including drug-resistant cancers and infectious diseases. mdpi.comnih.gov

Overview of 6-Methoxy-1-methyl-1H-indole and its Structural Class

This compound belongs to the indole family of heterocyclic organic compounds. nih.gov Its core structure is the characteristic indole bicyclic system. Specifically, it is a derivative that has been modified at two positions: a methoxy (B1213986) group (-OCH₃) is attached at the 6-position of the benzene ring, and a methyl group (-CH₃) is attached to the nitrogen atom (position 1) of the pyrrole ring. nih.gov These substitutions classify it as a methoxy-activated N-methylated indole derivative.

The presence of the electron-donating methoxy group on the benzene portion of the indole ring can influence the molecule's electronic properties and reactivity, often enhancing its reactivity in certain chemical reactions. chim.it The methyl group on the nitrogen atom removes the N-H proton, which can affect its hydrogen bonding capabilities and metabolic stability compared to its unsubstituted counterpart, 6-methoxy-1H-indole. chim.itnist.gov

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. cymitquimica.com Its structural features are of interest to researchers studying how specific substitutions on the indole scaffold impact biological activity. cymitquimica.com While research on this compound itself is specific, it is part of the broader investigation into methoxyindoles and their potential applications in various scientific fields. chim.it

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-methoxy-1-methylindole | nih.gov |

| Molecular Formula | C₁₀H₁₁NO | nih.gov |

| Molecular Weight | 161.20 g/mol | nih.gov |

| CAS Number | 1968-17-8 | nih.gov |

| SMILES | CN1C=CC2=C1C=C(C=C2)OC | nih.gov |

| InChI Key | VTJXLVGZNOINAD-UHFFFAOYSA-N | nih.gov |

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound this compound within the context of academic research. The scope is intentionally specific, concentrating solely on the scientific aspects of the compound as defined by the structured outline.

The primary focus is to detail the significance of its core indole structure in the broader fields of medicinal chemistry and life sciences. It will then provide a specific overview of this compound, detailing its structural classification and fundamental chemical properties. The content adheres strictly to these topics, presenting detailed research findings and established scientific knowledge.

Excluded from this article are any discussions related to dosage, administration, safety profiles, or adverse effects, as the focus is purely on the chemical and academic research aspects of the compound. The information is compiled from diverse, professional sources to ensure an authoritative and scientifically accurate presentation.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-5-8-3-4-9(12-2)7-10(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJXLVGZNOINAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406472 | |

| Record name | 6-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1968-17-8 | |

| Record name | 6-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-Methoxy-1-methyl-1H-indole

A variety of synthetic routes have been developed for the construction of the this compound scaffold. chim.it These established pathways are crucial for accessing this and other structurally related methoxy-activated indoles.

The Fischer indole (B1671886) synthesis is a cornerstone in the preparation of indole derivatives, including those with methoxy (B1213986) substitutions. chim.itbhu.ac.in This method involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.in For the synthesis of methoxy-activated indoles, a methoxy-substituted phenylhydrazine (B124118) is typically condensed with an aldehyde or ketone.

Specifically, the synthesis of this compound can be achieved by reacting the hydrochloride salt of 4-methoxyphenylhydrazine with a suitable carbonyl compound. google.com The reaction of ethyl pyruvate (B1213749) with 2-methoxyphenylhydrazone using hydrochloric acid in ethanol (B145695) has been shown to yield ethyl 7-methoxyindole-2-carboxylate, demonstrating the utility of the Fischer indole synthesis for methoxy-substituted indoles. nih.gov In some cases, the reaction can be carried out in a one-pot manner, simplifying the process. sioc-journal.cn For instance, the Fischer indolization of substituted phenylhydrazine hydrochlorides with ketoacids or esters is a key step in a multi-step sequence for synthesizing various indole derivatives. nih.gov

| Reactants | Catalyst/Solvent | Product | Reference |

| 4-Methoxyphenylhydrazine hydrochloride, 1,3-Cyclohexanedione | Acetic Acid | 3-[2-(4-methoxyphenyl)hydrazono]cyclohex-1-enol | google.com |

| Ethyl pyruvate, 2-Methoxyphenylhydrazone | HCl/Ethanol | Ethyl 7-methoxyindole-2-carboxylate | nih.gov |

| Substituted phenylhydrazine hydrochlorides, Ketoacids/esters | Glacial acetic acid | N1-acylated indole alkanoates | nih.gov |

The Bischler-Möhlau and Hemetsberger indole syntheses are also prominent methods for constructing the indole core. chim.it The Bischler-Möhlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative. wikipedia.org While historically plagued by harsh conditions and low yields, modern variations, including microwave-assisted protocols, have improved its utility. wikipedia.orgresearchgate.net This method has been successfully applied to the synthesis of 2-arylindoles and various polycyclic indoles. researchgate.net

The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, proceeds through the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org This method is particularly useful for preparing indole-2-carboxylates and has been employed in the synthesis of various substituted indoles. researchgate.netacs.org The synthesis starts with the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis of the resulting azidocinnamate to induce cyclization. acs.org

| Synthesis Name | General Reactants | Key Features | References |

| Bischler-Möhlau | α-bromo-acetophenone, Aniline derivative | Forms 2-aryl-indoles; harsh conditions in classical method, improved by microwave assistance. | wikipedia.orgresearchgate.net |

| Hemetsberger | Aryl aldehyde, α-azidoacetate | Thermal decomposition of an azido (B1232118) ester; yields are typically good. | wikipedia.orgresearchgate.netacs.org |

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of indoles. These methods often proceed under milder conditions compared to classical approaches. One such strategy involves the intramolecular C–N cross-coupling of an appropriate precursor. An efficient one-pot cascade to indoles has been demonstrated using a copper catalyst in renewable solvents like 2-MeTHF and EtOAc, which avoids the need for dipolar aprotic solvents. acs.org

Another approach involves a copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reaction. rsc.org This one-pot synthesis starts from arylboronic acids and ester (Z)-3-aminoacrylates to produce diverse indole-3-carboxylic esters. rsc.org Furthermore, a novel route to synthesize 1-methyl-1H-indole-3-carboxylates utilizes Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide through a cross-dehydrogenative coupling of N,N-dimethylaniline with bromoacetates. sorbonne-universite.fr Copper-catalyzed oxidative benzylic C-H cyclization via an iminyl radical has also been reported for the synthesis of N-H indoles from toluene (B28343) and nitrile derivatives. d-nb.info

| Reactants | Catalyst System | Key Transformation | Reference |

| Bromobenzaldehydes | Copper catalyst | One-pot cascade to indoles | acs.org |

| Arylboronic acids, Ester (Z)-3-aminoacrylates | Cu(OAc)2/tri-tert-butylphosphine tetrafluoroborate | Sequential Chan–Lam N-arylation and CDC | rsc.org |

| N,N-dimethylaniline, Bromoacetates | Cu(OAc)2·H2O, TBHP | Cross-dehydrogenative coupling | sorbonne-universite.fr |

| Toluene derivatives, Nitrile derivatives | CuSO4 | Oxidative benzylic C-H cyclization | d-nb.info |

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to accelerate reaction rates, improve yields, and enhance product purity. researchgate.netresearchgate.net This technology employs dielectric volumetric heating for rapid and uniform temperature increase. researchgate.netresearchgate.net

In the context of indole synthesis, microwave irradiation has been successfully applied to the Bischler indole synthesis, providing a milder alternative to traditional harsh conditions. researchgate.net A one-pot, three-component coupling reaction for the synthesis of polysubstituted indoles has been developed using microwave assistance under Sonogashira coupling conditions. nih.gov This method involves the reaction of a 2-iodoaniline (B362364) with a terminal alkyne, followed by the addition of an aryl iodide. nih.gov Furthermore, an efficient protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes CuI-catalyzed intramolecular N-arylation under microwave irradiation, achieving high yields in short reaction times. beilstein-journals.org The synthesis of various bioactive six-membered heterocycles and their fused analogues has also been facilitated by microwave assistance. mdpi.com

| Reaction Type | Key Features of Microwave Assistance | Reference |

| Bischler Indole Synthesis | Milder reaction conditions compared to conventional heating. | researchgate.net |

| One-pot, three-component coupling | Rapid synthesis of polysubstituted indoles. | nih.gov |

| Intramolecular N-arylation | High yields and short reaction times for tetracyclic products. | beilstein-journals.org |

The development of catalyst-free synthetic methods is a significant goal in green chemistry. For indole-related structures, a catalyst- and solvent-free microwave-assisted method has been described for the synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones. scirp.org This approach offers simplicity and significantly shorter reaction times. scirp.org Another catalyst-free method involves the condensation of carboxymethyl cyclohexadienones and amines to produce 6-hydroxy indoles. acs.org A fast and catalyst-free protocol has also been developed for the formation of C=N double bonds with high functional group tolerance, which can be relevant for the synthesis of precursors to indole systems. royalsocietypublishing.org

The reductive cyclization of nitrobenzene (B124822) derivatives provides another important route to indoles. rsc.org This method often involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. For example, the synthesis of indoles from o-nitrotoluenes can be achieved through a Reissert-type synthesis, which involves condensation with diethyl oxalate, reduction of the nitro group, cyclization, and decarboxylation. rsc.org

Palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate is another modern approach. mdpi.com This method has been used to synthesize various substituted indoles. mdpi.com Additionally, a one-pot tandem reaction of 1-halo-2-nitrobenzene and terminal alkynes through a Sonogashira-type coupling followed by reductive cyclization can produce 2-substituted indoles. researchgate.net A base-mediated reductive cyclization of a ketone tethered to a nitrobenzene moiety has also been developed. acs.org

| Precursor Type | Key Reagents/Catalyst | Product Type | Reference |

| o-Nitrotoluenes | Diethyl oxalate, Zinc/Acetic acid | Indole carboxylic acid derivatives | rsc.org |

| β-Nitrostyrenes | Palladium/1,10-phenanthroline, Phenyl formate | Substituted indoles | mdpi.com |

| 1-Halo-2-nitrobenzene, Terminal alkynes | dppf-ligated Pd dithiolate complex, Zn | 2-Substituted indoles | researchgate.net |

| Ketone tethered to nitrobenzene | Base | Hexahydro-2,6-methano-1-benzazocine ring system | acs.org |

Catalyst-Free Synthesis Protocols

Functionalization and Derivatization Strategies of the Indole Core

The reactivity of the this compound core is dictated by the electronic properties of the indole nucleus, enhanced by its specific substitution pattern. The N1-methyl and C6-methoxy groups, both being electron-donating, significantly influence the molecule's chemical behavior and the strategies for its further modification.

Modifications at the N1 Position

The N1 position of this compound is occupied by a methyl group. Unlike unsubstituted (N-H) indoles, which can be readily N-alkylated, N-arylated, or protected with various groups, the N1-methyl group is generally stable and not a site for further synthetic modification under typical conditions.

The primary role of the N1-methyl group is to influence the electronic nature and reactivity of the indole ring. By replacing the acidic proton of an N-H indole, the methyl group provides several key features:

It increases the electron density of the indole system, further activating it for electrophilic substitution reactions.

It prevents the formation of indolyl anions (indolides) under basic conditions.

It blocks the possibility of using the N1 position to attach a directing group, a common strategy to achieve regioselective C-H functionalization at the C2 or C7 positions.

It prevents dimerization, which can occur with N-H indoles under strongly acidic conditions. nih.gov

While direct modification of the N1-methyl group is uncommon, the choice of an N1-substituent is a critical step in the initial design and synthesis of indole derivatives, as it fundamentally sets the stage for subsequent functionalization strategies. For instance, replacing the methyl group with a benzyl (B1604629) group is a known strategy to occupy hydrophobic pockets in biological targets. nih.gov

Substitutions at the C2, C3, and C6 Positions

The functionalization of the carbon framework of this compound is a key strategy for creating diverse derivatives. The inherent electronic properties of the indole ring direct substitutions preferentially to the C3 position, but reactions can be guided to other positions such as C2 and C6.

C3 Position: The C3 position of the indole ring is the most electron-rich and, therefore, the most common site for electrophilic substitution. The electron-donating effects of both the pyrrole (B145914) nitrogen and the N1-methyl group strongly favor electrophilic attack at this site. Common C3 functionalization reactions include:

Vilsmeier-Haack Reaction: This reaction, typically using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C3 position. This method is highly regioselective for electron-rich indoles.

Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position and is also highly regioselective for the C3 position in 5-hydroxyindoles.

Friedel-Crafts Acylation: The introduction of an acyl group at C3 can be achieved using acyl chlorides or anhydrides with a Lewis acid catalyst.

Hydroarylation: Under acidic conditions, the indole can act as a nucleophile, with the C3 position adding to an electrophilic partner. nih.gov

C2 Position: Direct electrophilic substitution at the C2 position is generally disfavored unless the C3 position is blocked by a substituent. chim.it However, C2 functionalization can be achieved through alternative strategies:

Lithiation: Treatment of an N-protected indole with a strong base like n-butyllithium can lead to deprotonation at the C2 position, creating a nucleophilic C2-lithio species. This intermediate can then be trapped with various electrophiles to install a substituent at C2.

Directed Metalation: While the N1-methyl group prevents the use of many N-directing groups, other directing groups installed elsewhere on the molecule could potentially guide metalation to the C2 position.

C6 Position: The C6 position is part of the benzene (B151609) ring and is substituted with a methoxy group. Functionalization here can involve either reaction at the methoxy group itself or at the carbon atom.

Ether Cleavage: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 6-hydroxyindole. This hydroxyl group can then be used for further reactions, such as esterification or conversion to a triflate for cross-coupling reactions. acs.org

Electrophilic Aromatic Substitution: The 6-methoxy group is an ortho-, para-director, activating the C5 and C7 positions for electrophilic attack. However, direct electrophilic substitution at C6 is difficult due to the presence of the methoxy group.

C-H Functionalization: Modern palladium-catalyzed C-H activation methods have enabled the direct functionalization of the benzene ring of indoles. By using appropriate directing groups and reaction conditions, it is possible to achieve olefination at the C6 position. nih.gov

Exploration of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) is a fundamental strategy to modulate the chemical reactivity and properties of the this compound core.

Electron-Donating Groups (EDGs): The parent compound, this compound, already contains two EDGs: the N1-methyl group and the C6-methoxy group.

Effect on Reactivity: EDGs increase the electron density of the indole ring system, enhancing its nucleophilicity. This makes the molecule more susceptible to electrophilic attack, particularly at the C3, C5, and C7 positions. chim.itresearchgate.net For example, the methoxy group at C6 significantly enhances the reactivity of the benzene portion of the indole compared to an unsubstituted indole. chim.it

Directing Effects: The N1-methyl group enhances the inherent tendency for C3 substitution. The C6-methoxy group directs electrophilic substitution on the benzene ring to the C5 and C7 positions (ortho and para positions, respectively).

Electron-Withdrawing Groups (EWGs): Introducing EWGs such as formyl (-CHO), carboxyl (-COOH), nitro (-NO₂), or cyano (-CN) groups has a profound impact on the indole's reactivity.

Effect on Reactivity: EWGs decrease the electron density of the indole ring, making it less nucleophilic and less reactive towards electrophiles. jst.go.jp

Directing Effects: The position of the EWG is crucial. An EWG at the C3 position, for example, deactivates the pyrrole ring towards further electrophilic attack and can redirect subsequent substitutions to the electron-rich benzene ring, often at the C5 or C7 position, guided by the C6-methoxy group. Conversely, an EWG on the benzene ring (e.g., at C5) deactivates the entire nucleus but may still allow for reactions at the highly nucleophilic C3 position.

The strategic placement of these groups allows for fine-tuning of the molecule's electronic properties, which is essential for controlling subsequent chemical transformations.

Table 1: Effect of Substituents on the Reactivity of the Indole Core

| Position | Substituent Type | Example | Effect on Reactivity |

|---|---|---|---|

| N1 | Electron-Donating | -CH₃ | Increases overall nucleophilicity; prevents N-H reactivity. |

| C3 | Electron-Withdrawing | -CHO, -CN | Deactivates the pyrrole ring; directs further electrophilic attack to the benzene ring. |

| C5 | Electron-Withdrawing | -NO₂ | Reduces overall nucleophilicity, but C3 may remain reactive. jst.go.jp |

| C6 | Electron-Donating | -OCH₃ | Activates the benzene ring for electrophilic substitution, directing to C5 and C7. chim.it |

Regioselective Synthesis and Control in Methoxy-Activated Indoles

Regioselectivity, the control over the position of a chemical reaction, is a central challenge in the chemistry of substituted indoles. In this compound, the methoxy group acts as a powerful "activating" group that, in concert with the inherent reactivity of the indole nucleus, governs the outcome of synthetic transformations. chim.it

The indole nucleus itself strongly directs electrophiles to the C3 position. nih.gov However, the C6-methoxy group exerts its own influence. As an ortho-, para-director, the 6-methoxy group enhances the electron density and nucleophilicity of the C5 and C7 positions. chim.it This creates a scenario where there is a competition between different reactive sites.

Control of Regioselectivity can be achieved through several mechanisms:

Inherent Electronic Preference: For many electrophilic reactions, the activation towards the C3 position by the pyrrole nitrogen is so strong that it overrides other directing effects, leading to highly regioselective C3-functionalization. nih.gov

Steric Hindrance: Bulky reagents may be sterically hindered from attacking a position that is electronically favored but spatially crowded.

Reaction Conditions: The choice of catalyst, solvent, and temperature can dramatically alter the regiochemical outcome. For instance, in the oxidative coupling of indoles with catechols, the use of a Lewis acid like BF₃·Et₂O can switch the position of attack from the C4 to the C5 position of the reacting partner. bohrium.com

Directing Groups: While the N1-methyl group precludes the use of N-directing groups, it is theoretically possible to install a directing group at another position (e.g., C2) to force C-H activation and functionalization at an otherwise unreactive site. This is a common strategy to overcome the innate reactivity patterns of heterocyclic systems. nih.gov

The synthesis of specific isomers of functionalized methoxyindoles often relies on a multi-step approach where the indole ring is constructed with the desired substituents already in place, rather than attempting a challenging regioselective functionalization of a pre-existing indole. The Fischer indole synthesis is a classic and versatile method for achieving this. chim.it For example, reacting 4-methoxyphenylhydrazine with an appropriate ketone can directly lead to a 6-methoxyindole (B132359) core.

Table 2: Summary of Regioselective Reactions on Methoxy-Activated Indoles

| Reaction Type | Reagents/Conditions | Position of Functionalization | Reference |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | |

| Intramolecular Hydroarylation | Triflic Acid (TfOH) | C3 | nih.gov |

| C-H Arylation (N-phosphine oxide directed) | Pd(OAc)₂, Phenylboronic acid | C7 | nih.gov |

| C-H Olefination (N-sulfonamide directed) | Pd(OAc)₂, Ethyl acrylate | C6 | nih.gov |

| Oxidative Coupling | PIDA, AcOH | C4-adduct | bohrium.com |

| Oxidative Coupling | PIDA, BF₃·Et₂O | C5-adduct | bohrium.com |

Biological Activity and Mechanistic Investigations Preclinical & in Vitro

Broad Spectrum Biological Activities of 6-Methoxy-1-methyl-1H-indole and Related Indole (B1671886) Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, found in many natural products and synthetic drugs. ijpsr.com Its derivatives, including those with methoxy (B1213986) and methyl substitutions, are known to possess a wide array of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. ijpsr.com The unique ability of the indole nucleus to mimic protein structures allows it to bind with high affinity to multiple receptors, making it a valuable starting point for the development of new therapeutic agents. ijpsr.com

Antifungal Activity Mechanisms (e.g., against Candida albicans, Aspergillus niger)

Indole derivatives have demonstrated significant potential as antifungal agents. A notable example is 6-methoxy-1H-indole-2-carboxylic acid (MICA), a metabolite isolated from the soil bacterium Bacillus toyonensis. nih.govmdpi.com This compound has shown promising antifungal activity against clinically relevant pathogens like Candida albicans and Aspergillus niger. nih.govmdpi.com Studies on MICA revealed its stability over a pH range of 6-7 and at temperatures up to 50°C. mdpi.com Further research led to the formulation of MICA into a nanosponge hydrogel, which exhibited enhanced antimycotic activity against C. albicans when compared to the conventional antifungal drug fluconazole. researchgate.net In vivo preclinical models showed that this formulation improved survival rates, accelerated wound repair, and inhibited inflammation. researchgate.net

Other related indole derivatives have also been investigated for their antifungal properties. Derivatives of 5-methoxy-6-methyl-1H-indole were found to be particularly effective against Candida albicans, with some demonstrating potency up to four times that of fluconazole. A series of 1-(1H-indol-3-yl) derivatives, previously identified as tyrosinase inhibitors, were tested against various Candida species and Aspergillus niger. nih.gov Specific compounds in this series showed fungicidal activity at concentrations ranging from 0.250 to 1 mg/mL. nih.gov The structure-activity relationship studies of various indole derivatives indicate that the indole ring system is crucial for their antifungal action. nih.gov

Table 1: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative | Target Fungi | Key Findings | Reference(s) |

|---|---|---|---|

| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans, Aspergillus niger | Promising antifungal activity; enhanced when formulated as a nanosponge hydrogel. | nih.govmdpi.comresearchgate.net |

| Derivatives of 5-Methoxy-6-methyl-1H-indole | Candida albicans | Some derivatives were up to four times more potent than fluconazole. | |

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida spp., Aspergillus niger | Exhibited fungicidal activity at concentrations of 0.250–1 mg/mL. | nih.gov |

| 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one | Candida albicans | Demonstrated good antifungal activity. | nih.gov |

Antitumoral and Anticancer Mechanisms

The anticancer potential of methoxy-substituted indole derivatives is well-documented, with multiple studies highlighting their efficacy against various human tumor cell lines. A prominent mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

For instance, the compound (6-methoxy-1H-indole-3-yl) (3,4,5-trimethoxyphenyl) methanone (B1245722), known as BPR0L075, is a potent cytotoxic agent that inhibits tubulin polymerization by binding to the colchicine-binding site. researchgate.net Similarly, a series of indole chalcones, including (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one, act as highly potent tubulin polymerization inhibitors, with IC50 values in the nanomolar range against several cancer cell lines. nih.gov

Another derivative, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, demonstrated significant cell growth inhibition in human breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460) cell lines, with GI50 values between 0.25 to 0.33 μM. core.ac.ukresearchgate.netresearchgate.net Further investigations into a series of (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives found that a compound containing a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety had the highest antiproliferative activity, arresting the cell cycle at the G2-M phase and inducing apoptosis. tandfonline.com The presence of a hydrogen on the indole nitrogen was found to be crucial for this activity. tandfonline.com Other identified mechanisms include the inhibition of topoisomerase II by certain 3-methyl-2-phenyl-1H-indoles. nih.gov

Table 2: Antitumoral Activity of Selected Methoxy-Indole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| (6-methoxy-1H-indole-3-yl) (3,4,5-trimethoxyphenyl) methanone (BPR0L075) | Various human tumor cell lines | Inhibits tubulin polymerization (colchicine-binding site). | researchgate.net |

| methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7, A375-C5, NCI-H460 | Potent cell growth inhibition (GI50: 0.25-0.33 μM). | core.ac.ukresearchgate.net |

| 2-methoxycarbonyl-6-methoxy-N-1H-indole derivative (9e) | HeLa, HT29, MCF-7 | High antiproliferative activity; G2-M phase cell cycle arrest; apoptosis induction. | tandfonline.com |

| 3-methyl-2-phenyl-1H-indoles | HeLa, A2780, MSTO-211H | Topoisomerase II inhibition. | nih.gov |

| Methyl 3-formyl-6-methoxy-2-methyl-1H-indole-1-carboxylate | NCI60 human tumor cell lines | Screened for inhibition of cancer cell growth. | ontosight.ai |

Anti-inflammatory Effects

Indole derivatives are recognized for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes and signaling pathways. researchgate.net A series of novel 4-indolyl-2-arylaminopyrimidine derivatives were designed as anti-inflammatory agents for acute lung injury. nih.gov Among them, 6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-(pyrrolidin-1-yl)benzene-1,3-diamine showed excellent activity, significantly inhibiting the release of the pro-inflammatory cytokines IL-6 and IL-8. nih.gov The mechanism is believed to involve weakening the activation of NF-κB by dephosphorylating p65. nih.gov

Another line of research focused on derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide as inhibitors of the cyclooxygenase (COX) enzymes, which are central to the inflammation process. nih.gov Certain compounds from this series demonstrated significant anti-inflammatory activity comparable to the reference drug indomethacin (B1671933) and were found to be selective inhibitors of COX-2, which could offer a better safety profile regarding gastrointestinal side effects. nih.gov The broader anti-inflammatory potential of indole derivatives is also linked to their ability to inhibit nitric oxide synthase (iNOS).

Antimicrobial and Antiviral Properties

In addition to their specific antifungal action, indole derivatives exhibit a wider range of anti-infective properties.

Antimicrobial Activity: Derivatives of 5-methoxy-6-methyl-1H-indole have displayed notable antibacterial effects against pathogenic strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones exceeding those of standard antibiotics like ampicillin. The indole scaffold is a common feature in compounds screened for antimicrobial activity against various human pathogens. nih.gov

Antiviral Activity: The indole core is a key pharmacophore in the synthesis of potent antiviral agents. nih.gov Research has shown that certain indole derivatives can effectively inhibit HIV integrase, a critical enzyme for viral replication. For example, structural modifications on the indole-2-carboxylic acid core have led to derivatives with potent inhibitory effects against HIV integrase, with some achieving IC50 values as low as 0.13 μM. Other indole derivatives have shown significant activity against a range of viruses, including Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), and Respiratory syncytial virus (RSV). researchgate.net

Other Noteworthy Biological Profiles (e.g., Anti-Trypanosoma cruzi)

The biological activities of indole derivatives extend to fighting parasitic diseases. Chagas disease, caused by the protozoan Trypanosoma cruzi, is a significant health problem, and new treatments are urgently needed. nih.govfrontiersin.orgmdpi.com Phenotypic screening against T. cruzi identified a series of substituted indoles as promising leads. nih.govacs.org In the optimization of these 1H-indole-2-carboxamides, it was found that small, electron-donating groups at the 5' position of the indole core were favorable. nih.gov Specifically, compounds bearing a methoxy group showed moderate to good potency against the intracellular forms of the parasite. nih.govacs.org The mechanism of action for this series was linked to the inhibition of CYP51, a crucial enzyme in the parasite. nih.gov

Molecular Target Identification and Ligand-Receptor Interactions (In Vitro)

Understanding the specific molecular targets of this compound and its analogs is key to elucidating their mechanisms of action.

Anticancer Targets: As previously mentioned, tubulin is a primary target for many anticancer indole derivatives. nih.gov These compounds, such as BPR0L075, bind to the colchicine-binding site, disrupting microtubule polymerization, which leads to mitotic arrest and apoptosis. researchgate.netnih.gov Another identified target is topoisomerase II , an enzyme essential for DNA replication. nih.gov

Anti-inflammatory Targets: The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes . nih.gov Docking studies have confirmed that these indole derivatives can bind effectively to the active site of COX-2. nih.gov Other targets in the inflammatory cascade include the inhibition of pro-inflammatory cytokines like IL-6 and IL-8 and the modulation of the NF-κB signaling pathway. nih.gov

Antiparasitic Targets: For anti-Chagas disease activity, the enzyme cruzain , the main cysteine protease of T. cruzi, has been validated as a molecular target. frontiersin.org Additionally, the enzyme CYP51 (sterol 14α-demethylase) is another key target for indole-based inhibitors. nih.gov

Other Targets: The versatility of the indole structure allows it to interact with a variety of other receptors. Studies have shown that certain indole derivatives can bind to aminergic G-protein coupled receptors (GPCRs) and the human serotonin (B10506) 5-HT3 receptor . nih.govresearchgate.net Derivatives of 5-methoxy-6-methyl-1H-indole have also been identified as inhibitors of monoamine oxidase B (MAO-B) , an enzyme involved in neurotransmitter metabolism, suggesting potential for neuroprotective applications.

Farnesoid X Receptor (FXR) Agonism

The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in the metabolism of bile acids, lipids, and glucose. researchgate.netnih.govmdpi.com Its activation has been identified as a promising therapeutic strategy for metabolic diseases. nih.gov In this context, derivatives of this compound have been developed and investigated as potent FXR agonists. researchgate.netnih.gov

One such derivative, LY2562175, which incorporates the this compound core, has demonstrated potent and selective agonism for FXR in in vitro assays. nih.govresearchgate.net Preclinical studies in animal models have further substantiated these findings, showing that activation of FXR by this compound leads to significant modulation of lipid profiles, including the lowering of LDL and triglycerides, and an increase in HDL. nih.govresearchgate.net The development of such potent FXR agonists from the this compound scaffold highlights its potential for the treatment of dyslipidemia and atherosclerosis. researchgate.netnih.gov

| Compound | Target | Activity | Potential Therapeutic Application |

| LY2562175 | Farnesoid X Receptor (FXR) | Agonist | Dyslipidemia, Atherosclerosis |

Kinesin Spindle Protein Inhibition

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation and function of the bipolar spindle during mitosis. nih.govnih.gov Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. nih.govresearchgate.net

While direct studies on this compound as a KSP inhibitor are not extensively detailed in the provided results, the broader class of indole-based compounds has been investigated for this activity. nih.govresearchgate.net For instance, certain indole derivatives have been shown to inhibit the ATPase activity of KSP, leading to antiproliferative effects in tumor cells. researchgate.net The general principle involves small molecule inhibitors binding to an allosteric site on KSP, which disrupts its function and triggers mitotic arrest. nih.govresearchgate.net This mechanism offers the potential for more targeted cancer therapy with a different toxicity profile compared to traditional tubulin-binding agents. nih.gov

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

Adenosine monophosphate-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolic pathways. acs.orgosti.gov Activation of AMPK can lead to beneficial effects on glucose and lipid metabolism. mdpi.com

Research into indole derivatives has led to the discovery of direct AMPK activators. acs.orgosti.gov For example, the indole acid PF-06409577 has been identified as a direct activator of AMPK. acs.org The activation of AMPK involves a conformational change in the enzyme, leading to increased phosphorylation of downstream targets that control lipid, cholesterol, and protein biosynthesis. osti.gov While the provided information does not directly link this compound to AMPK activation, the successful development of other indole-based AMPK activators suggests that this scaffold could be a valuable starting point for designing new modulators of this critical metabolic regulator. mdpi.com

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a role in various physiological processes. plos.orgnih.gov Allosteric modulators of the CB1 receptor offer a novel therapeutic approach by binding to a site distinct from the primary (orthosteric) ligand binding site, thereby altering the receptor's response to endogenous cannabinoids. plos.orgacs.org

Indole-based structures have been identified as effective allosteric modulators of the CB1 receptor. researchgate.net Specifically, certain indole-2-carboxamide derivatives have been shown to act as positive allosteric modulators (PAMs) of the CB1 receptor. researchgate.net These PAMs can enhance the signaling of the CB1 receptor without directly activating it, which may offer a more nuanced and potentially safer therapeutic strategy compared to direct agonists. nih.gov While the specific activity of this compound as a CB1 allosteric modulator is not detailed, the indole scaffold is a recognized pharmacophore for this class of compounds. researchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Squalene (B77637) Synthase, Lanosterol-14α Demethylase)

Squalene Synthase: Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward cholesterol production. nih.govnih.gov Inhibition of this enzyme is a potential strategy for lowering cholesterol levels. nih.gov A study investigating phytochemicals showed that 5-(Benzyloxy)-1-methyl-1H-indole exhibited a high docking score against squalene synthase, suggesting potential inhibitory activity. researchgate.net This finding points to the potential of the methoxy-indole scaffold as a basis for developing new cholesterol-lowering agents.

Lanosterol-14α Demethylase: Lanosterol-14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov It is a well-established target for antifungal drugs. nih.gov Molecular docking studies have been used to investigate the interaction of various heterocyclic compounds, including those with indole fragments, with lanosterol-14α-demethylase. dergipark.org.tr These in silico studies help in understanding the potential binding modes and can guide the synthesis of more potent and selective inhibitors. dergipark.org.trresearchgate.net The ability of indole-containing compounds to interact with this enzyme highlights their potential in the development of new antifungal agents. dergipark.org.tr

| Enzyme | Function | Relevance of Inhibition |

| Squalene Synthase | Catalyzes the first committed step in cholesterol biosynthesis. nih.gov | Lowering cholesterol levels. nih.gov |

| Lanosterol-14α Demethylase | Key enzyme in ergosterol (fungi) and cholesterol (mammals) biosynthesis. nih.gov | Antifungal activity. nih.gov |

Cellular Pathway Modulation

Inhibition of Reactive Oxygen Species (ROS) Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, a condition known as oxidative stress. researchgate.net Inhibition of ROS production is a therapeutic strategy for various conditions associated with oxidative damage. nih.gov

Indole derivatives have demonstrated antioxidant properties and the ability to inhibit ROS. nih.gov For example, the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) has been shown to counteract cisplatin-induced increases in nitric oxide and malondialdehyde (an indicator of oxidative stress) while boosting the activity of antioxidant enzymes like glutathione (B108866) peroxidase and superoxide (B77818) dismutase. nih.gov The mechanism is thought to involve the inhibition of ROS generation, thereby protecting cells from oxidative damage. nih.gov This suggests that the methoxy-indole scaffold could be a valuable component in the design of agents that modulate ROS pathways.

Downregulation of Inflammatory Signaling Factors (e.g., NF-κB, STAT-3, IL-1, COX-2, iNOS, TNF-α)

Preclinical studies have highlighted the potential of indole derivatives to modulate key inflammatory pathways. A notable example is the compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), a derivative of the indole core structure. Research has shown that MMINA can significantly downregulate the expression of critical inflammatory mediators. nih.govresearchgate.net

In a rodent model of cisplatin-induced organ damage, treatment with MMINA led to a marked decrease in the gene and protein expression of several key signaling molecules involved in inflammation. nih.govresearchgate.net The compound was observed to inhibit the activation of nuclear factor-κB (NF-κB), signal transducer and activator of transcription 3 (STAT-3), interleukin-1 (IL-1), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net In whole blood, a significant decrease in the population of CD4+ cells expressing COX-2, STAT3, and TNF-α was observed following MMINA administration. nih.gov This broad-spectrum anti-inflammatory activity was noted across various tissues, including the liver, kidney, heart, and brain. nih.govresearchgate.net

Molecular docking studies have provided insights into the potential mechanisms of action, predicting hydrophobic interactions and hydrogen bonding between MMINA and pro-inflammatory proteins such as TNF-α, STAT3, COX-2, and NF-κB. nih.gov These interactions are believed to underlie the observed downregulation of these inflammatory pathways. nih.gov

Table 1: Effect of MMINA on Inflammatory Signaling Factors

| Signaling Factor | Observed Effect | Tissue/Model | Reference |

| NF-κB | Downregulation of gene and protein expression | Liver, Kidney, Heart, Brain (Rodent Model) | nih.govresearchgate.net |

| STAT-3 | Downregulation of gene and protein expression | Liver, Kidney, Heart, Brain (Rodent Model) | nih.govresearchgate.net |

| IL-1 | Downregulation of gene and protein expression | Liver, Kidney, Heart, Brain (Rodent Model) | researchgate.net |

| COX-2 | Downregulation of gene and protein expression | Liver, Kidney, Heart, Brain (Rodent Model) | nih.govresearchgate.net |

| iNOS | Downregulation of gene and protein expression | Liver, Kidney, Heart, Brain (Rodent Model) | researchgate.net |

| TNF-α | Downregulation of gene and protein expression | Liver, Kidney, Heart, Brain (Rodent Model) | nih.govresearchgate.net |

Impact on Cell Proliferation and Survival Pathways (e.g., Akt Pathway)

The indole scaffold is a key feature in compounds investigated for their anticancer properties, largely due to their ability to interfere with cell proliferation and survival signaling. researchgate.net The Akt pathway, a critical regulator of these processes, is a prominent target for many indole derivatives. researchgate.net Dysregulation of the Akt pathway is a common feature in cancer, promoting cell growth, survival, and resistance to apoptosis. researchgate.net

Indole compounds have been shown to modulate the PI3K/Akt/mTOR signaling pathway. nih.gov For instance, derivatives of indole-3-carbinol (B1674136) have demonstrated the ability to inhibit Akt, which in turn leads to the inhibition of downstream targets like mTOR. nih.gov This disruption of the Akt signaling cascade is a key mechanism behind the anti-proliferative effects of these compounds.

Specific derivatives containing the 6-methoxy-1H-indole moiety have shown potent activity. One such derivative, containing a 2-methoxycarbonyl-6-methoxy-N-1H-indole group, exhibited high antiproliferative activity against several human cancer cell lines, including HeLa, HT29, and MCF-7, with IC₅₀ values in the sub-micromolar range. nih.govtandfonline.com Furthermore, studies on other related indole structures have shown that they can inhibit the phosphorylation of downstream proteins in the Akt pathway, such as GSK3β, leading to reduced cell proliferation in cancer cell lines. researchgate.net The substitution pattern on the indole ring, including the presence of a methyl group at the N-1 position, has been noted to significantly enhance the antiproliferative activities of these compounds. semanticscholar.org

Table 2: Antiproliferative Activity of a 6-Methoxy-1H-indole Derivative

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| HeLa | Cervical Cancer | 0.37 | nih.govtandfonline.com |

| HT29 | Colon Adenocarcinoma | 0.16 | nih.govtandfonline.com |

| MCF-7 | Breast Adenocarcinoma | 0.17 | nih.govtandfonline.com |

| HL-60 | Promyelocytic Leukemia | 18 | nih.govtandfonline.com |

Structure Activity Relationship Sar and Lead Optimization Studies

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of derivatives based on the 6-methoxy-1-methyl-1H-indole scaffold is highly sensitive to the nature and position of various substituents. researchgate.net Positional scanning studies have revealed that even minor structural modifications can lead to significant changes in biological efficacy.

The position of the methoxy (B1213986) group on the indole (B1671886) ring is a critical determinant of biological activity. researchgate.net For instance, in a series of 2-alkoxycarbonyl-3-anilinoindoles, a compound featuring a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety demonstrated potent antiproliferative activity against several cancer cell lines. kuleuven.be Similarly, for certain 2-phenyl-1H-indole derivatives acting as COX-2 inhibitors, a methoxy substituent at the C-5 position resulted in the highest selectivity. researchgate.net

The introduction of different functional groups on the indole ring and associated moieties can significantly modulate the pharmacological activity. For example, studies on triazeneindole derivatives have shown that the presence of a fluorine atom at the C-6 position of the indole ring is crucial for enhancing antimicrobial activity against MRSA. mdpi.com This effect is thought to be linked to an increased binding affinity to bacterial DNA gyrase. mdpi.com In another study on indole-based HIV-1 fusion inhibitors, substitutions at the 3-position of the indole ring were explored to exploit potential hydrogen bonding interactions within the hydrophobic pocket of the target glycoprotein (B1211001) gp41. acs.org

Furthermore, research on 1H-indole-2-carboxamides as anti-trypanosomal agents indicated that small, electron-donating groups such as methyl, ethyl, cyclopropyl, or methoxy at the 5'-position of the indole core were favorable for potency. acs.org Conversely, analogues with electron-withdrawing groups like halogens or trifluoromethyl at the same position were found to be inactive. acs.org

The table below summarizes the effect of various substituents on the biological activity of indole derivatives.

| Scaffold/Series | Substituent and Position | Effect on Biological Activity | Reference |

| 2-alkoxycarbonyl-3-anilinoindoles | 6-methoxy | Potent antiproliferative activity | kuleuven.be |

| 2-phenyl-1H-indoles | 5-methoxy | High COX-2 selectivity | researchgate.net |

| Triazeneindoles | 6-fluoro | Increased antimicrobial activity | mdpi.com |

| 1H-indole-2-carboxamides | 5'-methyl, ethyl, cyclopropyl, methoxy | Favorable for anti-trypanosomal potency | acs.org |

| 1H-indole-2-carboxamides | 5'-halogen, trifluoromethyl | Inactive | acs.org |

Pharmacophore Elucidation and Essential Structural Features

Elucidating the pharmacophore of this compound derivatives is essential for understanding their mechanism of action and for designing more effective analogues. A pharmacophore represents the key structural motifs and their spatial arrangement that are necessary for biological activity.

For many indole derivatives, the indole nucleus itself serves as a crucial pharmacophoric element, often involved in hydrophobic interactions with the target protein. rsc.org In the case of triazeneindole antibiotics, it has been proposed that they exhibit a hybrid mechanism of action, with both the triazene (B1217601) and indole moieties contributing to their antimicrobial effect. mdpi.com

In some series of compounds, specific functional groups have been identified as essential for activity. For example, in a series of indole-2-carboxamides, a secondary amide was found to be crucial for anti-trypanosomal activity, as reversing or methylating the sulfonamide resulted in less potent compounds. acs.org Molecular docking studies of certain indole-acrylamide derivatives targeting tubulin have revealed that a cyano group on the prop-2-en-1-on linker enhances potency by forming hydrogen bonds with amino acid residues in the colchicine-binding site. nih.gov

Pharmacophore modeling has been employed as a tool for the quantitative analysis of the antibacterial activity of certain indole derivatives. mdpi.com These computational models help in identifying the key structural features that govern the interaction between the small molecule and its biological target, thereby guiding the design of new compounds with improved activity.

Design and Synthesis of Advanced Analogues for Enhanced Potency and Selectivity

The insights gained from SAR and pharmacophore studies have fueled the design and synthesis of advanced analogues of this compound with enhanced potency and selectivity. Various synthetic strategies have been employed to create libraries of novel compounds for biological evaluation.

One common approach involves the modification of the indole core through N-alkylation or N-benzylation, followed by further functionalization. For instance, N-1 substituted indole derivatives can be prepared by condensing 1H-indole analogues with appropriate alkyl or benzyl (B1604629) halides, and these intermediates can then be used in subsequent reactions like the Buchwald-Hartwig amination to introduce further diversity. cardiff.ac.uk

The synthesis of more complex heterocyclic systems incorporating the this compound scaffold has also been explored. A series of indolyl-imidazopyridines were synthesized as tubulin polymerization inhibitors, where the indole moiety was attached at different positions to an imidazo[4,5-c]pyridine core. nih.gov This "indole-walk" study helped in identifying the optimal attachment point for improved cytotoxic potency and metabolic stability. nih.gov

De novo synthesis has been utilized to create a library of 21 triazeneindole derivatives, leading to the identification of a lead molecule with potent antimicrobial activity and a good in vitro and in vivo toxicology profile. mdpi.com Similarly, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized as tubulin polymerization inhibitors, with some compounds exhibiting potent antiproliferative activities in the nanomolar range. nih.gov

The table below presents examples of advanced analogues and their biological activities.

| Analogue Class | Key Structural Features | Biological Activity | Reference |

| Indolyl-imidazopyridines | 6-indolyl attachment to imidazo[4,5-c]pyridine core | Improved cytotoxic potency and metabolic stability | nih.gov |

| Triazeneindoles | 6-fluoro substitution on the indole ring | Potent antimicrobial activity against MRSA | mdpi.com |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | Triazolyl acetamide (B32628) side chain | Potent tubulin polymerization inhibitors | nih.gov |

| 2-Alkoxycarbonyl-3-anilinoindoles | N-1-benzyl-6-methoxy-indole moiety | Potent antiproliferative activity | cardiff.ac.uk |

Lead Optimization Methodologies in Drug Discovery

Lead optimization is a critical phase in the drug discovery process that aims to refine the structure of a promising lead compound to improve its drug-like properties, such as potency, selectivity, metabolic stability, and oral bioavailability. Various methodologies have been applied to optimize lead compounds derived from the this compound scaffold.

Systematic optimization of a novel class of indole-based endothelin-converting enzyme (ECE) inhibitors was achieved through a combination of classical and solid-phase chemistry. nih.gov This approach allowed for the rapid synthesis and evaluation of a wide range of analogues, leading to the identification of compounds with low-nanomolar activity. nih.gov

Medicinal chemistry strategies are often employed to address specific liabilities of a lead compound. For instance, in the optimization of a series of indole-2-carboxamides, efforts were made to improve metabolic stability and solubility, although this did not ultimately lead to compounds with improved in vivo exposure and potency. acs.org An "indole-walk" study, where the point of attachment of the indole ring to a core scaffold is systematically varied, proved to be a successful strategy for improving both the antitumor efficacy and metabolic stability of a series of indolyl-imidazopyridines. nih.gov

In silico methods, including computer-aided drug design and virtual screening, are increasingly being used to accelerate the lead optimization process. mdpi.comnih.gov These computational techniques can help in prioritizing the synthesis of new analogues, predicting their binding affinity to the target, and optimizing their ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com For example, in silico studies have been used to guide the optimization of anti-SARS-CoV-2 hits and leads based on the indole scaffold. mdpi.com

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the potential biological targets of a compound and the nature of their interaction.

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score, which estimates the strength of the interaction between a ligand and a protein. While specific docking studies for 6-methoxy-1-methyl-1H-indole against a particular target are not extensively detailed in publicly available literature, studies on closely related indole (B1671886) derivatives demonstrate the utility of this approach. For instance, docking analyses of various indole compounds against fungal enzymes like squalene (B77637) synthase and lanosterol-14α demethylase have revealed binding scores ranging from -8.6 to -10.3 kcal/mol, indicating strong binding potential. jbcpm.com In one such study, the related compound 5-(Benzyloxy)-1-methyl-1H-indole showed a high docking score, suggesting favorable binding. jbcpm.com These studies underscore the capability of the indole scaffold, and by extension this compound, to exhibit significant binding affinities to various biological targets. The methoxy (B1213986) and methyl substitutions on the indole ring are expected to influence these interactions by altering the electronic and steric properties of the molecule.

Protein-Ligand Binding Affinity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity.

QSAR models are mathematical equations that can predict the activity of new, untested compounds. researchgate.net These models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical properties (descriptors) that are most correlated with that activity. For indole derivatives, QSAR studies have been successfully applied to understand and predict various biological activities, including melatonin (B1676174) receptor binding and aromatase inhibition. sci-hub.seresearchgate.net A QSAR study on a series of 2-substituted 6-methoxy-1H-indole derivatives as melatonin receptor ligands was able to establish a relationship between the structural features at the C-2 position and the binding affinity. sci-hub.se Such models are typically built using statistical methods like multiple linear regression (MLR) and are validated to ensure their predictive power. researchgate.net The development of a robust QSAR model for a series including this compound would allow for the virtual screening of novel analogs with potentially enhanced biological activity.

The foundation of any QSAR model is the calculation of molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular size and shape), or lipophilic (e.g., logP). For this compound, several key descriptors can be computationally derived.

Table 1: Computed Physicochemical Descriptors for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO | PubChem nih.gov |

| Molecular Weight | 161.20 g/mol | PubChem nih.gov |

| XLogP3 | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

QSAR studies on related indole compounds have shown that properties like lipophilicity (logP) and electronic parameters significantly influence biological activity. acs.orgresearchgate.net For instance, the XLogP3 value of 2.7 suggests that this compound has moderate lipophilicity, a property that often correlates with membrane permeability and interaction with hydrophobic binding pockets. The presence of the methoxy group contributes to its polarity and hydrogen bond accepting capability, which can be a crucial determinant in receptor binding.

Development of Predictive Models for Biological Activity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. These simulations can be used to study the stability of a ligand-protein complex, conformational changes in the ligand or protein upon binding, and the detailed energetics of the interaction.

Conformational Analysis and Ligand Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred conformations is crucial as the three-dimensional shape dictates its ability to interact with biological targets.

Stability of Ligand-Receptor Complexes

A key application of molecular modeling is to predict and analyze the stability of a complex formed between a ligand (the molecule of interest) and a receptor (typically a protein). This is fundamental to structure-based drug design. The stability of such a complex is often evaluated by calculating the binding free energy.

Molecular docking is the first step, where computational algorithms predict the preferred orientation of the ligand when bound to a receptor's active site. Following docking, MD simulations are run on the ligand-receptor complex to assess its stability over time. A stable complex will show minimal deviation in its structure, which can be quantified by calculating the Root Mean Square Deviation (RMSD) over the course of the simulation. For instance, studies on indole-based inhibitors targeting various proteins have successfully used MD simulations to confirm the stability of docked complexes. nih.gov

For other indole derivatives, research has shown that specific substitutions, such as a methoxy group, can significantly influence binding affinity and the stability of the resulting complex. nih.gov For example, in the design of inhibitors for BET bromodomains, the substitution pattern on the indole ring was found to be critical for achieving high binding affinity. nih.gov Similarly, the stability of zinc(II) complexes with indole-based ligands has been analyzed to understand their interaction with biological targets like DNA. nih.gov Although direct studies on this compound are scarce, these examples highlight the computational approaches that can be applied to evaluate its potential as a ligand for various receptors.

In Silico ADMET Prediction for Preclinical Evaluation

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. It uses computational models to estimate the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with favorable profiles and flag those likely to fail later in development. scbdd.comsimulations-plus.com

For this compound, several key physicochemical properties that influence its ADMET profile can be calculated. These properties, often derived from its structure, are used as inputs for predictive models. Public databases like PubChem provide computed values for these fundamental descriptors. nih.gov

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO | PubChem nih.gov |

| Molecular Weight | 161.20 g/mol | PubChem nih.gov |

| XLogP3 | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 12.5 Ų | PubChem nih.gov |

These computed properties provide initial insights. The XLogP3 value of 2.7 suggests good lipophilicity, which can correlate with good absorption and membrane permeability. The absence of hydrogen bond donors and the presence of a single acceptor are also favorable for oral bioavailability according to Lipinski's Rule of Five.

More advanced in silico models predict specific ADMET endpoints. While a comprehensive ADMET profile for this compound is not published, predictions for similar indole structures are common. nih.gov These models evaluate endpoints such as:

Absorption: Human intestinal absorption (HIA), blood-brain barrier (BBB) penetration.

Distribution: Plasma protein binding, volume of distribution.

Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.

Excretion: Prediction of clearance pathways.

Toxicity: Endpoints like hepatotoxicity, carcinogenicity, mutagenicity, and respiratory toxicity. simulations-plus.comnih.gov

The development of such predictive models relies on large datasets of compounds with known experimental outcomes and the application of machine learning algorithms. nih.gov

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. DFT calculations can provide a highly accurate picture of bond lengths, bond angles, and charge distributions within a molecule.

While specific DFT studies focused solely on this compound are not prominent in the literature, research on closely related indole derivatives demonstrates the utility of this approach. For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid used DFT calculations to complement experimental data from X-ray diffraction and infrared spectroscopy. mdpi.com The calculations helped to confirm the spatial arrangement of molecules, analyze intermolecular interactions like hydrogen bonds, and assign vibrational bands in the IR spectra. mdpi.com

Similarly, DFT has been used to study the structural and electronic properties of thiosemicarbazones derived from methoxy-substituted phenyl rings. mdpi.com These studies typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Analysis: Calculating vibrational frequencies to confirm the optimized structure is a true minimum and to simulate theoretical infrared (IR) and Raman spectra.

Electronic Property Calculation: Determining properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

These examples show that DFT is a powerful tool for the detailed structural and electronic characterization of indole derivatives, and the same methods could be applied to yield significant insights into the properties of this compound.

Origin, Biosynthesis, and Biotransformation

Natural Occurrence and Isolation of Methoxy-Indole Derivatives

Indole (B1671886) derivatives are widespread in nature, serving as secondary metabolites in plants, animals, and microorganisms. rsc.org These compounds, often derived from the amino acid tryptophan, exhibit a remarkable diversity of structures and biological activities. rsc.orgchim.it Methoxy-substituted indoles, in particular, are found in a variety of natural products, where the methoxy (B1213986) group enhances their reactivity and biological potential. chim.it

While direct evidence for the natural occurrence of 6-methoxy-1-methyl-1H-indole is not prominently documented, related methoxy-indole alkaloids are well-known. For instance, indole alkaloids are broadly distributed in plant families such as Apocynaceae, Loganiaceae, Nyssaceae, and Rubiaceae. rsc.org A related compound, 6-methoxyharmalan (B1215932) (6-methoxy-1-methyl-3,4-dihydro-β-carboline), has been isolated from plant species of the genus Virola. wikipedia.org This highlights the existence of biosynthetic pathways in nature capable of producing 6-methoxy-indole structures with a methyl group at the 1-position. The isolation of such compounds typically involves extraction from the natural source followed by chromatographic purification techniques to obtain the pure chemical entity.

Microbial Production and Biotransformation Pathways

Microorganisms, particularly bacteria, are prolific producers of a wide array of natural products, including various indole derivatives. mdpi.com Soil bacteria, for instance, are a rich and largely untapped source of novel bioactive compounds. mdpi.com

A notable example of microbial production of a closely related compound is the synthesis of 6-methoxy-1H-indole-2-carboxylic acid by the bacterium Bacillus toyonensis. mdpi.comnih.govresearchgate.net A specific isolate, designated OQ071612, obtained from a soil sample, was identified as a producer of this antifungal metabolite. mdpi.comnih.govresearchgate.net This discovery is significant as it represents the first documented instance of Bacillus toyonensis producing this particular methoxy-indole derivative. mdpi.comnih.govresearchgate.net The compound was found to be secreted extracellularly and was extracted from the culture broth using ethyl acetate. mdpi.com The identification of 6-methoxy-1H-indole-2-carboxylic acid was confirmed through advanced spectroscopic techniques, including 1D- and 2D-NMR and LC-PDA-MS. mdpi.com

Bacillus toyonensis is a Gram-positive, spore-forming bacterium belonging to the Bacillus cereus group. nih.gov While some strains are utilized as probiotics in animal feed, its capacity for producing bioactive secondary metabolites is an area of growing research interest. nih.gov

To enhance the yield of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis OQ071612, researchers employed a statistical optimization technique known as Response Surface Methodology (RSM). mdpi.comnih.gov RSM is a valuable tool for studying the effects of various factors on a particular process and for identifying the optimal conditions for a desired outcome, thereby reducing the number of experiments needed. mdpi.com

In this case, a face-centered central composite design was used to investigate the influence of nutritional and environmental variables on the production of the antifungal metabolite. mdpi.comnih.gov The study identified the following optimal conditions for maximizing the yield of 6-methoxy-1H-indole-2-carboxylic acid:

| Parameter | Optimal Value |

|---|---|

| Starch | 5 g/L |

| Peptone | 5 g/L |

| Agitation Rate | 150 rpm |

| pH | 6 |

| Temperature | 40 °C |

Under these optimized conditions, a confirmatory experiment demonstrated a significant, approximately 3.49-fold increase in the production of 6-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov

Bacillus toyonensis as a Producer Organism for 6-methoxy-1H-indole-2-carboxylic acid

Enzymatic Transformations and Metabolic Fates (Non-clinical)

The metabolic fate of indole derivatives is of great interest in understanding their biological activity and potential applications. In non-clinical studies, the biotransformation of these compounds is often investigated using liver microsomes, which contain a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

While specific studies on the enzymatic transformation of this compound are limited, research on a structurally related synthetic indole compound, 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole (BPR0L075), provides valuable insights into potential metabolic pathways. In a study involving liver microsomes from mice, rats, dogs, and humans, BPR0L075 was found to undergo two primary types of metabolic reactions: hydroxylation on the indole ring and O-demethylation.

The major metabolic pathway observed across all species was O-demethylation at the 6-position, leading to the formation of 6-desmethyl-BPR0L075. This suggests that the 6-methoxy group on the indole ring is a primary target for metabolic enzymes. The study also identified that several human cytochrome P450 isozymes, including CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4, are capable of catalyzing the metabolism of BPR0L075, with CYP1A2 and CYP2D6 being the most active. Specifically, CYP2D6 was found to predominantly form the O-demethylated metabolite.

These findings suggest that a likely non-clinical metabolic fate for this compound would involve O-demethylation at the 6-position, a reaction mediated by cytochrome P450 enzymes.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the molecular-level investigation of 6-methoxy-1-methyl-1H-indole, providing unambiguous evidence of its atomic connectivity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed for a complete assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment, multiplicity, and integration of protons. For this compound, distinct signals are expected for the N-methyl and O-methyl groups, as well as for the five protons on the indole (B1671886) ring system. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Studies on closely related 1-substituted indoles show that substituents on the nitrogen atom significantly influence the chemical shifts of the ring's carbon atoms. journals.co.za

2D NMR: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the proton network on the aromatic ring. mdpi.commnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal. mdpi.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for connecting different fragments of the molecule, for instance, by showing a correlation from the N-methyl protons to the C2 and C7a carbons of the indole ring, or from the methoxy (B1213986) protons to the C6 carbon, thus confirming the substituent positions. mdpi.comresearchgate.net